molecular formula C12H14ClNO2 B7846131 [(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

[(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

Cat. No.: B7846131
M. Wt: 239.70 g/mol
InChI Key: WPBUITSIBYVJJL-UHFFFAOYSA-N
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Description

[(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid is a tertiary amine derivative featuring a benzyl group substituted with a chlorine atom at the para position, a cyclopropylamine group, and an acetic acid moiety. This compound’s structure combines aromatic, alicyclic, and carboxylic acid functionalities, making it a versatile candidate for pharmaceutical and chemical research. Its molecular formula is C₁₂H₁₃ClNO₂, with a molecular weight of 241.72 g/mol (estimated based on analogous compounds in , and 9).

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-10-3-1-9(2-4-10)7-14(8-12(15)16)11-5-6-11/h1-4,11H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBUITSIBYVJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=C(C=C2)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl chloride position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or potassium carbonate as bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have indicated that compounds containing chlorine atoms, similar to [(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid, exhibit enhanced antimicrobial properties. For instance, research has demonstrated that derivatives with chlorine substitution show significant antibacterial activity against various strains of bacteria, including E. coli and Pseudomonas aeruginosa . The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like chlorine can significantly improve the efficacy of these compounds.

Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Various thiazole and pyridazinone derivatives have shown promising anticancer activity, which may be attributed to similar structural features present in this compound. For example, a related compound demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values indicating strong growth inhibition . The incorporation of specific substituents on the phenyl rings has been linked to enhanced anticancer activity.

Pharmacological Studies

Seizure Protection
The compound's structural characteristics may also confer anticonvulsant properties. Studies on related compounds have shown that certain substitutions can lead to effective seizure protection in animal models . The potential for this compound to act similarly warrants further investigation into its pharmacological profile.

Neuroprotective Effects
Given its structural similarity to other neuroactive compounds, there is potential for this compound to exhibit neuroprotective effects. Compounds with similar moieties have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study, various chlorinated compounds were synthesized and tested against bacterial strains. The results indicated that those with chloro-substituents exhibited zones of inhibition significantly greater than their non-chlorinated counterparts, suggesting that this compound could be developed into a potent antimicrobial agent .

Case Study 2: Cancer Cell Line Testing
A series of thiazole derivatives structurally related to this compound were tested against multiple cancer cell lines. Results showed that modifications leading to increased lipophilicity improved cellular uptake and cytotoxicity, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of [(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Para-substituted chloro-benzyl groups (as in the target compound) generally improve aromatic stacking interactions compared to meta- or ortho-substituted analogues .

Solubility and Stability

  • The cyclopropyl group in the target compound may reduce aqueous solubility compared to methyl-substituted analogues but improves resistance to oxidative metabolism .
  • Intramolecular hydrogen bonding, as seen in structurally related compounds (e.g., 2-(4-chloro-benzyl)-5-isopropyl-1-[1,2,4] triazol-1-ylmethyl-cyclopentanol), stabilizes the molecule in solution, a feature likely shared by the target compound due to its acetic acid moiety .

Data Tables

Table 1: Comparative Molecular Properties

Property Target Compound [(3-Chloro-benzyl)-isopropyl-amino]-acetic acid [(4-Chloro-benzyl)-methyl-amino]-acetic acid
Molecular Weight (g/mol) 241.72 241.72 213.66
LogP (Predicted) ~2.5 ~2.8 ~1.9
Hydrogen Bond Donors 2 (NH, COOH) 2 (NH, COOH) 2 (NH, COOH)
Key Functional Advantage Metabolic stability Synthetic accessibility High solubility

Biological Activity

[(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to synthesize existing research findings regarding its biological activity, focusing on its mechanisms, effects in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a benzyl moiety with a chloro substituent, linked to an amino-acetic acid structure. This unique configuration may influence its biological interactions and efficacy.

Biological Activity Overview

Research indicates that compounds containing cyclopropane rings often exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The presence of the cyclopropyl group may enhance the compound's ability to interact with biological targets due to conformational constraints that influence receptor binding and activity.

Key Findings

  • Antimicrobial Activity : Cyclopropane derivatives have shown inhibitory effects against various bacterial strains. In particular, studies have demonstrated that modifications in the cyclopropyl structure can lead to enhanced antibacterial properties against pathogens such as Staphylococcus aureus and Enterococcus faecalis .
  • Anticancer Potential : Preliminary investigations suggest that this compound may exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar structural motifs have been reported to induce apoptosis in MCF-7 breast cancer cells by disrupting cell cycle progression .
  • Enzyme Inhibition : The compound's structural characteristics may facilitate interactions with key enzymes involved in metabolic pathways. For example, cyclopropane derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, critical for bacterial DNA replication .

Experimental Studies

Several studies have quantitatively assessed the biological activity of related compounds through various assays:

Study Assay Type Findings
Salmonella/microsome assayActive against mutagenicity; indicates potential carcinogenicity.
Antimicrobial assaysSignificant inhibition of bacterial growth at low concentrations (IC50 values < 1 µg/mL).
Cytotoxicity assays (MCF-7 cells)Induced significant apoptosis; LDH levels increased indicating cell membrane damage.

Case Studies

  • In Vitro Cytotoxicity : A study examining the effects of similar cyclopropyl compounds on MCF-7 cells revealed that concentrations as low as 50 µg/mL resulted in significant reductions in cell viability, with morphological changes indicative of apoptosis observed under microscopy .
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition has demonstrated that cyclopropane derivatives can effectively inhibit key enzymes involved in bacterial DNA replication, suggesting their potential as antibiotic agents .

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Binding : The conformational rigidity introduced by the cyclopropyl ring may enhance binding affinity for target receptors.
  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
  • Induction of Apoptosis : Alterations in cell cycle dynamics and induction of apoptotic pathways have been noted in cancer cell lines treated with structurally similar compounds.

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